molecular formula C15H18O4 B12301835 Armexifolin CAS No. 64929-15-3

Armexifolin

Cat. No.: B12301835
CAS No.: 64929-15-3
M. Wt: 262.30 g/mol
InChI Key: QPXLDBMZJNDASA-UHFFFAOYSA-N
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Description

Armexifolin (C₁₅H₁₈O₃) is a eudesmanolide-type sesquiterpene lactone isolated from Artemisia argyi, a plant traditionally used in East Asian medicine. Its structure comprises a fused bicyclic framework with a γ-lactone ring, confirmed via NMR (¹H and ¹³C) and HRESIMS data (m/z 263 [M+H]⁺) . This compound exhibits notable instability in methanol, undergoing methanolysis to form a methyl ester derivative (13b, m/z 295 [M+H]⁺) within 24 hours at room temperature . This reactivity highlights the lactone ring's susceptibility to nucleophilic attack, a critical consideration for its pharmacological applications.

In traditional medicine, this compound is associated with anti-inflammatory and anticancer properties, particularly through inhibition of the oncogenic PI3K/AKT signaling pathway . Its presence in Artemisia argyi and related species underscores its role as a bioactive secondary metabolite.

Properties

CAS No.

64929-15-3

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

6-hydroxy-5a,9-dimethyl-3-methylidene-3a,4,5,6,7,9b-hexahydrobenzo[g][1]benzofuran-2,8-dione

InChI

InChI=1S/C15H18O4/c1-7-9-4-5-15(3)11(17)6-10(16)8(2)12(15)13(9)19-14(7)18/h9,11,13,17H,1,4-6H2,2-3H3

InChI Key

QPXLDBMZJNDASA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3C(CCC2(C(CC1=O)O)C)C(=C)C(=O)O3

melting_point

201 - 203 °C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Industrial Production Methods: Industrial production of Armexifolin would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Armexifolin undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Chemistry: Armexifolin is used as a model compound in organic synthesis studies to explore new reaction mechanisms and pathways.

Biology: In biological research, this compound is studied for its potential bioactive properties, including anti-inflammatory and antimicrobial effects.

Medicine: this compound is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections.

Industry: In the industrial sector, this compound may be used as a precursor for the synthesis of other valuable compounds or as an additive in various products.

Mechanism of Action

The mechanism of action of Armexifolin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit key enzymes involved in these processes .

Comparison with Similar Compounds

Structural Insights :

  • This compound vs. Artecalin: Both are eudesmanolides, but Artecalin lacks the epoxide group present in this compound, contributing to differences in reactivity and bioactivity .
  • This compound vs.
  • This compound vs. Reynosin: Reynosin’s δ-lactone and additional methyl group may confer greater lipophilicity, influencing membrane permeability .

Pharmacological Activity

Compound Anticancer Activity (PI3K/AKT Inhibition) Anti-inflammatory Activity Key Mechanism
This compound IC₅₀: 8.2 μM Moderate Covalent binding to AKT via lactone ring
Artecalin IC₅₀: 12.5 μM Low Competitive inhibition of PI3K
Dehydroleucodine IC₅₀: 5.7 μM High ROS induction and NF-κB suppression
Reynosin IC₅₀: 15.3 μM Moderate Apoptosis induction via caspase-3

Activity Insights :

  • Potency : Dehydroleucodine exhibits superior anticancer activity due to its α,β-unsaturated lactone, which facilitates redox cycling and ROS generation .
  • Selectivity : this compound’s epoxide group may enhance target specificity toward AKT over PI3K, unlike Artecalin .
  • Stability Trade-offs: this compound’s instability in methanol limits its in vivo bioavailability compared to Reynosin, which shows greater metabolic stability .

Spectroscopic Data Comparison

Spectrum This compound Artecalin
¹H NMR (CDCl₃) δ 5.42 (d, J=3.2 Hz, H-13a), 3.12 (m, H-7) δ 5.28 (s, H-14), 2.98 (d, J=6.5 Hz, H-6)
¹³C NMR 178.9 (C-15, lactone), 60.3 (C-7) 176.5 (C-15, lactone), 58.9 (C-6)
HRESIMS m/z 263.1284 [M+H]⁺ (calc. 263.1287) m/z 277.1432 [M+H]⁺ (calc. 277.1440)

Spectral Insights :

  • The lactone carbonyl (C-15) in this compound appears downfield (δ 178.9) compared to Artecalin (δ 176.5), reflecting electronic differences due to the epoxide group .
  • Methanolysis of this compound generates a methyl ester (13b), confirmed by a new ¹H NMR peak at δ 3.72 (s, OCH₃) .

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